molecular formula C11H17NO2 B147534 M-Tolyldiethanolamine CAS No. 91-99-6

M-Tolyldiethanolamine

Cat. No. B147534
CAS RN: 91-99-6
M. Wt: 195.26 g/mol
InChI Key: VMNDRLYLEVCGAG-UHFFFAOYSA-N
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Description

M-Tolyldiethanolamine, also known as N,N-Bis(2-hydroxyethyl)-m-toluidine, is a chemical compound with the molecular formula C11H17NO2 . It is also referred to by other names such as Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, and m-Tolydiethanolamine .


Molecular Structure Analysis

The molecular structure of M-Tolyldiethanolamine consists of 11 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is VMNDRLYLEVCGAG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

M-Tolyldiethanolamine has a molecular weight of 195.26 . It has a density of 1.1±0.1 g/cm3, a boiling point of 371.9±32.0 °C at 760 mmHg, and a flash point of 201.8±23.8 °C . It also has a molar refractivity of 57.7±0.3 cm3, and a molar volume of 171.7±3.0 cm3 .

Scientific Research Applications

  • Chemical Properties and Industrial Applications : MDEA is commonly used in the natural gas processing industry. It acts as a solvent for CO2 and H2S capture and plays a role in pH stabilization and corrosion control. Research by Soames et al. (2018) provides detailed vapor-liquid equilibrium data for binary mixtures of MDEA, which is crucial for understanding its behavior under different conditions, especially during the monoethylene glycol (MEG) regeneration process under vacuum conditions (Soames et al., 2018).

  • Thermal Degradation and Stability : A study by Pal et al. (2014) examined the thermal degradation of MDEA under different experimental conditions. This research is significant for understanding how MDEA degrades over time and the formation of various degradation products, such as heat stable salts and organic compounds. This knowledge is essential for industries using MDEA, ensuring process optimization and safety (Pal et al., 2014).

  • Analytical Chemistry and Process Monitoring : Bord et al. (2004) developed a method for determining MDEA in high ammonium concentration matrices by capillary electrophoresis with indirect UV detection. This technique is vital for analyzing MDEA in refinery process waters, particularly following accidental contamination. Such methods enable more accurate monitoring and control of industrial processes involving MDEA (Bord et al., 2004).

  • Environmental and Process Engineering : The role of MDEA as a solvent in natural gas sweetening units is highlighted in a study by Pal et al. (2015). The research addresses how the quality of MDEA deteriorates while absorbing H2S/CO2, causing issues like corrosion and foaming. This study helps in understanding the contaminants in MDEA and provides insights into probable reaction pathways, crucial for environmental safety and process efficiency (Pal et al., 2015).

  • Pharmacokinetics and Drug Research : In pharmacokinetic modeling, MDEA has been referenced as a component in complex biological systems. For instance, Barrett et al. (2012) discussed the application of physiologically based pharmacokinetic modeling, which might involve substances like MDEA in drug research, particularly in pediatric contexts. This application is vital for understanding how various chemicals interact in biological systems (Barrett et al., 2012).

Safety And Hazards

M-Tolyldiethanolamine may be harmful if swallowed and can cause skin irritation . It may also cause serious eye damage and may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-[N-(2-hydroxyethyl)-3-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10-3-2-4-11(9-10)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNDRLYLEVCGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059036
Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

M-Tolyldiethanolamine

CAS RN

91-99-6
Record name m-Tolyldiethanolamine
Source CAS Common Chemistry
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Record name 2,2'-((3-Methylphenyl)imino)bisethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-TOLYLDIETHANOLAMINE
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Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(m-tolylimino)diethanol
Source European Chemicals Agency (ECHA)
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Record name 2,2'-((3-METHYLPHENYL)IMINO)BISETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
FD Popp - The Journal of Organic Chemistry, 1961 - ACS Publications
… With mtolyldiethanolamine and A-phenyl-A-ethylethanolamine readily available the aldehydes III and IV … (0.3 mole) of m-tolyldiethanolamine was slowly added. After the addition was …
Number of citations: 68 pubs.acs.org
M Tsuchimori, O Watanabe, A Okada - Journal of Materials Chemistry, 1997 - pubs.rsc.org
… To this solution, m-tolyldiethanolamine (9.06 g) dissolved in a mixture … To this solution, m-tolyldiethanolamine (9.06 g) disrange were extrapolated using the Cauchy’s equation. …
Number of citations: 7 pubs.rsc.org
O Watanabe, M Tsuchimori… - Polymers for Advanced …, 1999 - Wiley Online Library
… m-Tolyldiethanolamine (9.76g) dissolved in a mixture of water (125ml) and 36% aqueous hydrogen chloride (7.5ml) was added to the resulting solution over 30min, and then the …
Number of citations: 9 onlinelibrary.wiley.com
X Wu, L Liu, W Fang, C Qiao, T Li - Journal of materials science, 2016 - Springer
… m-Tolyldiethanolamine (9.76 g) was added to the resulting solution over 30 min, and then the solution was stirred for 20 min at 3 C and for 1 h at 20 C. Potassium hydroxide (35.4 g) was …
Number of citations: 19 link.springer.com
M Tsuchimori, O Watanabe… - Japanese Journal of …, 2001 - iopscience.iop.org
Poling-condition dependence of second-order optical nonlinearity of a polyurethane sample has been studied by the second-harmonic generation (SHG) method. Not only the …
Number of citations: 7 iopscience.iop.org
PE Resmi, SS Kumar, D Alageswari, PV Suneesh… - Analytica Chimica …, 2021 - Elsevier
… The horseradish peroxidase catalyzes hydrogen peroxide reaction with 4-amino antipyrine and m-tolyldiethanolamine (TDA) to produce a red/pink coloured dye complex, and the …
Number of citations: 4 www.sciencedirect.com
O Watanabe, M Narita, T Ikawa, M Tsuchimori - Polymer, 2006 - Elsevier
… m-Tolyldiethanolamine (39.1 g) dissolved in a mixture of water (300 mL) and 36% aqueous hydrogen chloride (30 mL) was added to the resulting solution over a period of 30 min, and …
Number of citations: 8 www.sciencedirect.com
S Jain, R Rajasingham, F Noubary, E Coonahan… - PLoS …, 2015 - journals.plos.org
… In the final step of the reaction, horseradish peroxidase (HRP) catalyzes the reaction of the hydrogen peroxide with 4-aminoantipyrine and m-tolyldiethanolamine (TDA) to produce a red/…
Number of citations: 21 journals.plos.org
S Yoon, H Kim, E Lee, N Oh, S Kim, KH Hong, J Koh - Materials, 2020 - mdpi.com
Cellulose diacetate fibers were prepared from cellulosic biomass with high α-cellulose contents such as purified cotton linters and wood pulps. Cellulose diacetate fibers are sensitive to …
Number of citations: 3 www.mdpi.com
M Tsuchimori, O Watanabe, SOS Ogata… - Japanese journal of …, 1997 - iopscience.iop.org
… To this solution, mtolyldiethanolamine (9.76 g in 125 ml of water and 7.5 ml of 36% hydrochloric acid) was added drop by drop at 3C over a period of 30 min. After the addition was com…
Number of citations: 8 iopscience.iop.org

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